2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione
Overview
Description
2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione is a chemical compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . The compound is also known by other names such as NSC14591 and Oprea1_166584 .
Synthesis Analysis
The synthesis of this compound involves a four-step transformation of alkyl, cycloalkyl, aryl, and heteroaryl methyl ketones via 3-(dimethylamino)-1-substituted-prop-2-en-1-ones . This is followed by microwave [2+2] cycloaddition of dimethyl acetylenedicarboxylate, cyclization of (2E,3E)-2-[(dimethylamino)methylene]-3-(2-substituted)succinates with ammonia or hydroxylamine hydrochloride into 2-substituted-pyridine-4,5-dicarboxylates and their N-oxides and final cyclization with hydrazine hydrate into of 7-substituted-2,3-dihydropyridopyridazine-1,4-diones and 1,4-dioxo-7-substituted-1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-oxides .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of the molecule is InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) .Physical and Chemical Properties Analysis
The compound has a density of 1.424g/cm3 . The exact mass and monoisotopic mass are 163.038176411 g/mol . It has a topological polar surface area of 71.1 Ų . The compound has a complexity of 229 .Scientific Research Applications
Photoluminescence in Coordination Chemistry
A 2-D dysprosium-organic complex constructed from 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione and oxalic acid exhibits metal-centered luminescence with yellowish-blue emission, highlighting its potential in photoluminescent materials (Zhou et al., 2015).
Ion Recognition and Fluorogenic Detection
A donor–acceptor–donor (D–A–D) system based on 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione has been designed for the fluorogenic detection of Cu 2+ ions among other ions, demonstrating its application in ion recognition and detection (Pamuk & Algi, 2012).
Electrochemical Applications
The electrochemical behavior of related compounds, like 1,2-dihydropyridazine-3,6-dione, was investigated in various solvents, indicating potential applications in electrochemistry and materials science (Varmaghani & Nematollahi, 2011).
Chemiluminescence and Polymerization
Compounds containing 2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione scaffolds have been synthesized for chemiluminescent applications and polymerization, revealing their potential in creating glow-in-the-dark materials and electrochromic features (Algi et al., 2017).
KRAS Covalent Inhibitors
Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been synthesized as covalent inhibitors of KRAS, showing its potential in treating cancer and diseases associated with KRAS activity (De, 2022).
Accelerated Synthesis and Selectivity in Microdroplets
The accelerated synthesis of pyridazine derivatives in electrosprayed microdroplets has been demonstrated, showcasing a novel method for producing high yields of these compounds rapidly and selectively (Gao et al., 2019).
D-amino Acid Oxidase Inhibition
5-azaquinoxaline-2,3-dione derivatives, including 8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, have been synthesized and evaluated for their inhibitory activity on d-amino acid oxidase, indicating their potential in the treatment of chronic pain and morphine analgesic tolerance (Xie et al., 2016).
Properties
IUPAC Name |
2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-4-1-2-8-3-5(4)7(12)10-9-6/h1-3H,(H,9,11)(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKHUKYVNQGELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279921 | |
Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31384-08-4 | |
Record name | 31384-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48834 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 31384-08-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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